molecular formula C24H22N2O2S B14965931 3-(2-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

3-(2-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B14965931
M. Wt: 402.5 g/mol
InChI Key: VWYYDOYHIQAQMP-UHFFFAOYSA-N
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Description

3-[(2-METHOXYPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-METHOXYPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Methoxyphenyl and Methylphenyl Groups: The methoxyphenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Sulfur Introduction: The sulfanyl group is introduced via thiolation reactions, often using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-METHOXYPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted quinazolinones.

Scientific Research Applications

3-[(2-METHOXYPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-METHOXYPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Methoxyphenyl and Methylphenyl Compounds: Compounds with similar aromatic groups but different core structures.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C24H22N2O2S/c1-17-9-3-4-11-19(17)16-29-24-25-21-13-7-6-12-20(21)23(27)26(24)15-18-10-5-8-14-22(18)28-2/h3-14H,15-16H2,1-2H3

InChI Key

VWYYDOYHIQAQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4OC

Origin of Product

United States

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